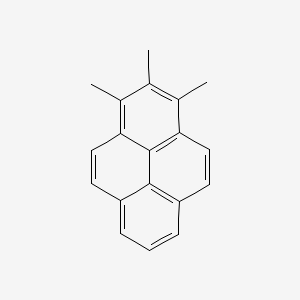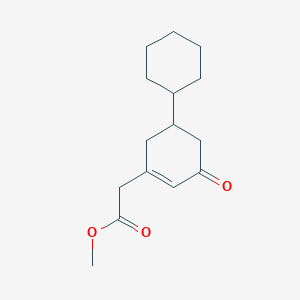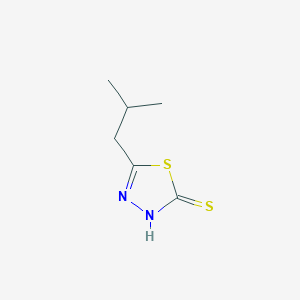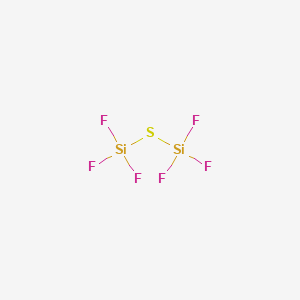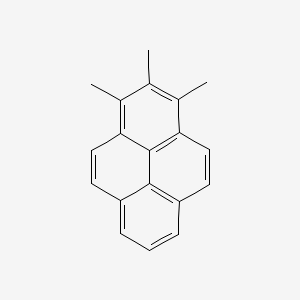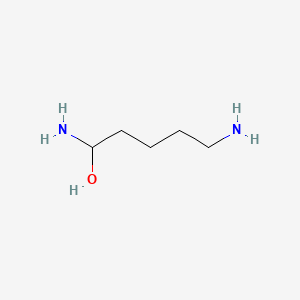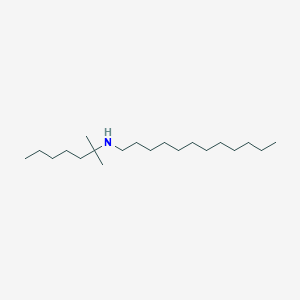![molecular formula C23H17NO B14663478 Oxazole, 5-phenyl-2-[3-(2-phenylethenyl)phenyl]- CAS No. 49823-97-4](/img/structure/B14663478.png)
Oxazole, 5-phenyl-2-[3-(2-phenylethenyl)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxazole, 5-phenyl-2-[3-(2-phenylethenyl)phenyl]- is a heterocyclic aromatic organic compound. It features a five-membered ring containing one oxygen and one nitrogen atom. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of oxazole derivatives typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane. Another approach involves the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® .
Industrial Production Methods
Industrial production of oxazole derivatives often utilizes flow synthesis techniques. For example, oxazolines can be prepared at room temperature in a stereospecific manner from β-hydroxy amides using Deoxo-Fluor®. The resulting oxazolines can then be oxidized to oxazoles using commercial manganese dioxide in a packed reactor .
化学反応の分析
Types of Reactions
Oxazole, 5-phenyl-2-[3-(2-phenylethenyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: Oxidation of oxazolines to oxazoles using reagents like manganese dioxide or bromotrichloromethane.
Reduction: Reduction reactions can be performed using common reducing agents.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, CuBr₂/DBU, NBS/hv, CuBr/peroxide, O₂ gas.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .
科学的研究の応用
Oxazole, 5-phenyl-2-[3-(2-phenylethenyl)phenyl]- has a wide range of scientific research applications:
作用機序
The mechanism of action of oxazole, 5-phenyl-2-[3-(2-phenylethenyl)phenyl]- involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to specific enzymes and receptors, modulating their activity and leading to therapeutic effects .
類似化合物との比較
Similar Compounds
Isoxazoles: Similar to oxazoles but with the oxygen and nitrogen atoms at different positions.
Oxadiazoles: Contain an additional nitrogen atom in the ring.
Benzoxazoles: Feature a fused benzene ring with the oxazole ring.
Oxazolines: Reduced form of oxazoles with a single bond between the oxygen and nitrogen atoms.
Uniqueness
Oxazole, 5-phenyl-2-[3-(2-phenylethenyl)phenyl]- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents .
特性
CAS番号 |
49823-97-4 |
|---|---|
分子式 |
C23H17NO |
分子量 |
323.4 g/mol |
IUPAC名 |
5-phenyl-2-[3-(2-phenylethenyl)phenyl]-1,3-oxazole |
InChI |
InChI=1S/C23H17NO/c1-3-8-18(9-4-1)14-15-19-10-7-13-21(16-19)23-24-17-22(25-23)20-11-5-2-6-12-20/h1-17H |
InChIキー |
MRLMYENDXDVWPH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC2=CC(=CC=C2)C3=NC=C(O3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


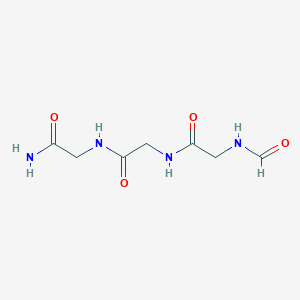
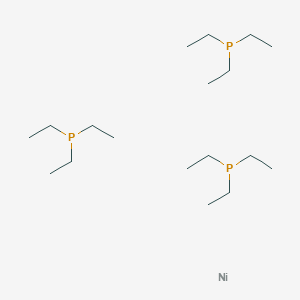


![2,3,10,11-Tetramethoxy-5,8,15,15a-tetrahydro-6h-benzo[h]isoquino[2,1-b]isoquinoline](/img/structure/B14663426.png)
